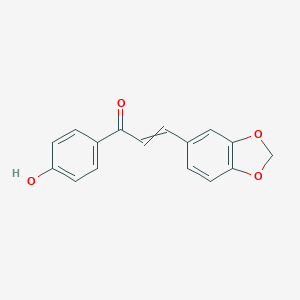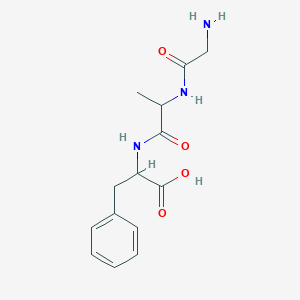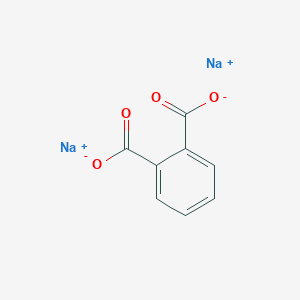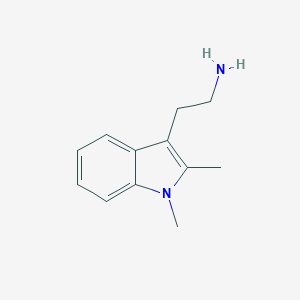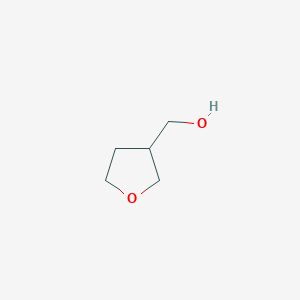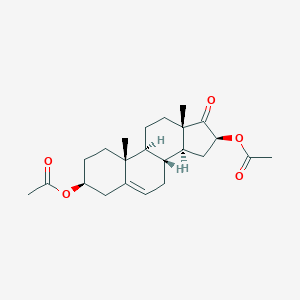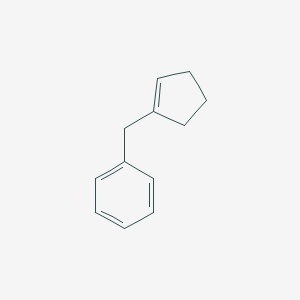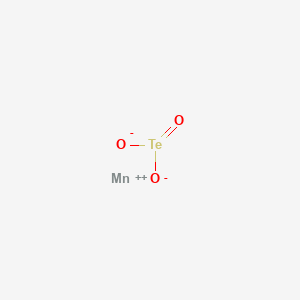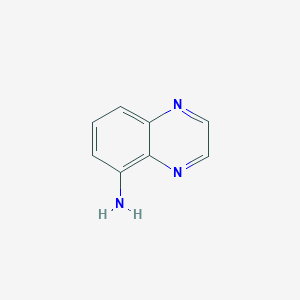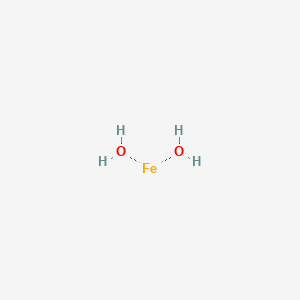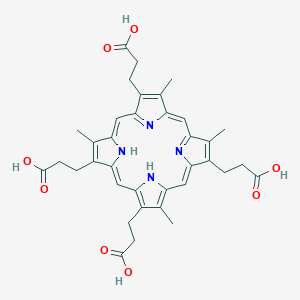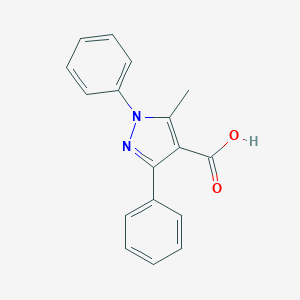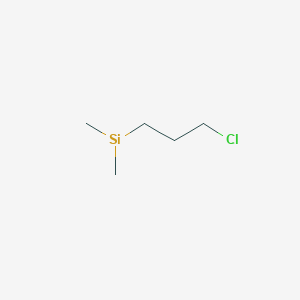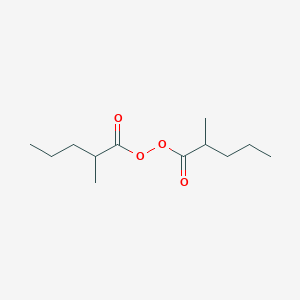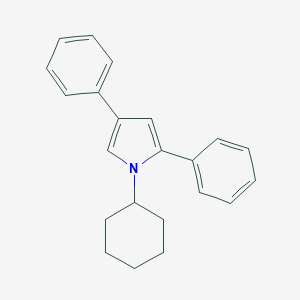
1-Cyclohexyl-2,4-diphenylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-2,4-diphenylpyrrole (CDPP) is a synthetic compound that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields. CDPP belongs to the pyrrole family, which is known for its diverse biological activities. CDPP has been explored extensively for its potential as a drug candidate, but its applications extend beyond the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-2,4-diphenylpyrrole is not fully understood, but it is believed to act through multiple pathways. 1-Cyclohexyl-2,4-diphenylpyrrole has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer. 1-Cyclohexyl-2,4-diphenylpyrrole has also been shown to modulate the activity of ion channels such as TRPM8, which is involved in pain sensation.
Effets Biochimiques Et Physiologiques
1-Cyclohexyl-2,4-diphenylpyrrole has been shown to possess several biochemical and physiological effects. 1-Cyclohexyl-2,4-diphenylpyrrole has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 1-Cyclohexyl-2,4-diphenylpyrrole has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. Additionally, 1-Cyclohexyl-2,4-diphenylpyrrole has been shown to possess analgesic properties by inhibiting pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclohexyl-2,4-diphenylpyrrole has several advantages for lab experiments. 1-Cyclohexyl-2,4-diphenylpyrrole is relatively easy to synthesize and has good stability under normal laboratory conditions. 1-Cyclohexyl-2,4-diphenylpyrrole also possesses a high degree of selectivity towards its target enzymes and ion channels. However, 1-Cyclohexyl-2,4-diphenylpyrrole has some limitations for lab experiments. 1-Cyclohexyl-2,4-diphenylpyrrole has low solubility in aqueous solutions, which can limit its bioavailability. 1-Cyclohexyl-2,4-diphenylpyrrole also has poor permeability across cell membranes, which can limit its effectiveness in vivo.
Orientations Futures
For research include exploring 1-Cyclohexyl-2,4-diphenylpyrrole's potential as a drug candidate, tool compound, and therapeutic agent for pain management.
Méthodes De Synthèse
The synthesis of 1-Cyclohexyl-2,4-diphenylpyrrole involves the reaction of cyclohexanone, benzaldehyde, and pyrrole in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 1-Cyclohexyl-2,4-diphenylpyrrole. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
1-Cyclohexyl-2,4-diphenylpyrrole has been studied for its potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and inflammation. 1-Cyclohexyl-2,4-diphenylpyrrole has been shown to possess anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. 1-Cyclohexyl-2,4-diphenylpyrrole has also been studied for its potential in treating Alzheimer's disease by inhibiting the formation of amyloid-beta plaques, which are the hallmark of the disease. Additionally, 1-Cyclohexyl-2,4-diphenylpyrrole has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
15811-42-4 |
|---|---|
Nom du produit |
1-Cyclohexyl-2,4-diphenylpyrrole |
Formule moléculaire |
C22H23N |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
1-cyclohexyl-2,4-diphenylpyrrole |
InChI |
InChI=1S/C22H23N/c1-4-10-18(11-5-1)20-16-22(19-12-6-2-7-13-19)23(17-20)21-14-8-3-9-15-21/h1-2,4-7,10-13,16-17,21H,3,8-9,14-15H2 |
Clé InChI |
QOOAUXQGDNWSCY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CCC(CC1)N2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
1-Cyclohexyl-2,4-diphenyl-1H-pyrrole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



